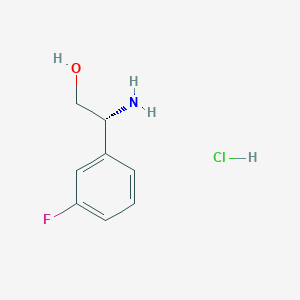
(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis, particularly in the preparation and structure-activity relationship (SAR) of tolylamines with 5-HT6 receptor antagonist activity .
Molecular Structure Analysis
The molecular structure of related compounds like “®-1-(3-Fluorophenyl)ethanol” and “®-1-(3-Fluorophenyl)ethanamine” have been analyzed . These compounds contain a fluorophenyl group and an ethanol or ethanamine group, respectively.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine, a five-membered ring with nitrogen, have been studied extensively . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “®-1-(3-Fluorophenyl)ethanol” and “®-1-(3-Fluorophenyl)ethanamine” have been analyzed . These compounds are generally stored in a dry place at room temperature .
Wissenschaftliche Forschungsanwendungen
- Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
- The methods of application involve the use of ADHs in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- The outcomes of these applications include the production of chiral pharmaceutical intermediates and fine chemicals .
- This is a set of reactions exclusively targeting non-native molecules within biological systems . These methodologies have brought about a paradigm shift, demonstrating the feasibility of artificial chemical reactions occurring on cellular surfaces, in the cell cytosol, or within the body .
- The methods of application involve the use of bio-orthogonal click reactions to scrutinize and modify biological systems .
- The outcomes of these applications include the precise and selective manipulation of biomolecules in complex biological systems .
Biotechnological Applications of Alcohol Dehydrogenases
Bio-orthogonal Click Chemistry
- This is a part of the field of organic chemistry. It involves the use of alcohol dehydrogenases (ADHs) for the asymmetric synthesis of chiral alcohols .
- The methods of application involve the use of ADHs based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- The outcomes of these applications include the production of chiral pharmaceutical intermediates and fine chemicals .
- This is a part of the field of biochemistry. It involves the use of bio-orthogonal click reactions for biosensing and polymer synthesis .
- The methods of application involve the use of bio-orthogonal click reactions to scrutinize and modify biological systems .
- The outcomes of these applications include the precise and selective manipulation of biomolecules in complex biological systems .
- This is a part of the field of organic chemistry. It involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate to produce the corresponding pyrroles .
- The methods of application involve the use of ultrasonic exposure and a specific catalyst .
- The outcomes of these applications include the synthesis of different pyrrole derivatives .
Asymmetric Synthesis of Chiral Alcohols
Biosensing and Polymer Synthesis
Synthesis of Pyrroles
- This is a part of the field of biotechnology. It involves the use of alcohol dehydrogenases (ADHs) for the preparation of chiral pharmaceutical intermediates .
- The methods of application involve the use of ADHs based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- The outcomes of these applications include the production of chiral pharmaceutical intermediates .
- This is a part of the field of biochemistry. It involves the use of bio-orthogonal click reactions for cell labelling .
- The methods of application involve the use of bio-orthogonal click reactions to scrutinize and modify biological systems .
- The outcomes of these applications include the precise and selective manipulation of biomolecules in complex biological systems .
- This is a part of the field of organic chemistry. It involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate to produce the corresponding pyrroles .
- The methods of application involve the use of ultrasonic exposure and a specific catalyst .
- The outcomes of these applications include the synthesis of different pyrrole derivatives .
Pharmaceutical Intermediates Production
Cell Labelling
Synthesis of Different Pyrrole Derivatives
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNCZRJJLXISS-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
methanone](/img/structure/B2508699.png)
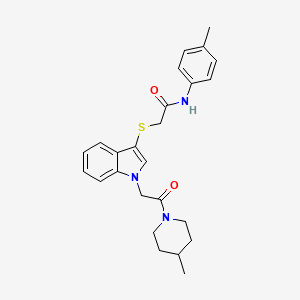
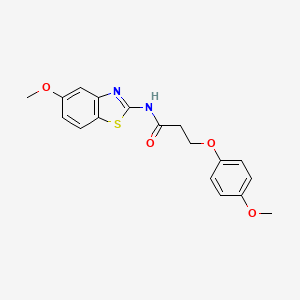
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
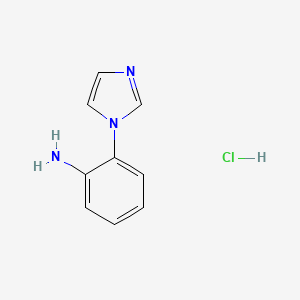
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)
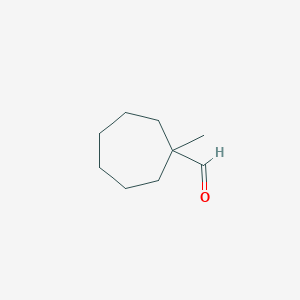
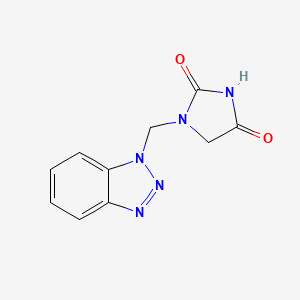
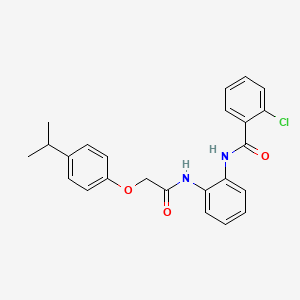
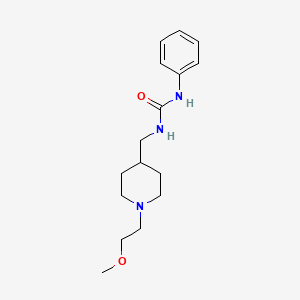
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)